![molecular formula C12H19N5 B11748218 [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11748218.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, each substituted with methyl groups at different positions, connected by a methylene bridge to an amine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-amine: A similar compound with a single pyrazole ring and amine group.
1,5-Dimethyl-1H-pyrazole-4-amine: Another related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound [(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with other compounds.
Molecular Structure
- Molecular Formula : C11H14N6
- Molecular Weight : 246.27 g/mol
- IUPAC Name : this compound
Properties Table
Property | Value |
---|---|
Molecular Formula | C11H14N6 |
Molecular Weight | 246.27 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is believed to act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation, particularly those related to cancer cell growth.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
- Gene Expression Modulation : It may influence gene expression patterns associated with tumor suppression and cell survival.
Cytotoxicity Assays
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values ranging from 5.00 µM to 29.85 µM across different cancer cell lines, indicating potent cytotoxic activity compared to standard chemotherapeutics .
Cell Line | IC50 (µM) |
---|---|
C6 | 5.13 |
SH-SY5Y | 5.00 |
L929 (healthy) | Not active |
Apoptosis Induction
Flow cytometry analysis revealed that treatment with the compound resulted in significant apoptosis in the C6 glioma cell line, with a notable increase in cells undergoing programmed death .
Case Studies
A study highlighted the effectiveness of this compound in glioma treatment, where it was shown to inhibit tumor growth significantly while sparing healthy cells .
Comparative Analysis with Similar Compounds
When compared to other pyrazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity:
Compound Name | IC50 (µM) | Notes |
---|---|---|
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine | Not specified | Less potent than target compound |
3,5-Dimethylpyrazole | >30 | Higher IC50 indicates lower potency |
Standard Chemotherapeutic (e.g., 5-FU) | 8.34 | Less selective than target compound |
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H19N5/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2/h5,7,13H,6,8H2,1-4H3 |
InChI Key |
GIOCTRFNZLTWJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C |
Origin of Product |
United States |
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